(1R*,5R*)-6-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of complex molecules involving cyclopropane and pyrazole components often employs 1,3-dipolar cycloaddition reactions, a method that can generate cyclopropane derivatives with high stereocontrol and yield. For instance, the addition of diazomethane to enantiopure sulfinyl compounds has been used to afford cyclopropanes with complete retention of configuration but moderate yields, significantly improved by starting from sulfonyl pyrazolines (Cruz et al., 2009). Additionally, tricyclic sulfonamides incorporating benzothiopyrano[4,3-c]pyrazole have been shown to inhibit carbonic anhydrase effectively, indicating the synthetic utility of pyrazole derivatives in medicinal chemistry (Marini et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds similar to the one often includes diazabicyclo and pyrazole moieties. These structures can be elucidated using various spectroscopic techniques, including NMR and X-ray diffraction. For example, the crystal structure of related bicyclic compounds has been determined, revealing their conformation and configurational integrity (Fernández et al., 1992).
Chemical Reactions and Properties
Compounds containing pyrazole and sulfonamide groups have shown a variety of reactivities, such as inhibition against human carbonic anhydrase isoforms, indicating their chemical versatility and potential for therapeutic applications (Marini et al., 2012). The ability to undergo cycloaddition reactions efficiently is a hallmark of these compounds, allowing for the creation of complex structures with significant biological activity.
Scientific Research Applications
Synthesis and Biological Evaluation A series of sulfonamide-containing 1,5-diarylpyrazole derivatives were synthesized and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), both in vitro and in vivo. This research has led to the identification of potent and selective COX-2 inhibitors, exemplified by celecoxib, which is now in phase III clinical trials for treating rheumatoid arthritis and osteoarthritis (Penning et al., 1997).
Cytotoxicity and Carbonic Anhydrase Inhibitory Activities New polymethoxylated-pyrazoline benzene sulfonamides were synthesized and investigated for their cytotoxic activities on tumor and non-tumor cell lines, as well as their inhibitory effects on carbonic anhydrase isoenzymes. These compounds showed significant selectivity and superior carbonic anhydrase inhibitory activity compared to the reference compound acetazolamide (Kucukoglu et al., 2016).
Synthesis of Sulfonamide Derivatives Research into the synthesis of sulfonamide derivatives containing the structural fragment of pyrazol-1-yl-pyridazine has highlighted their potential as new substances with specific biological activity. These compounds are being explored as inhibitors of human carbonic anhydrases, which are involved in various biochemical processes (Komshina et al., 2020).
Antibacterial and Antimicrobial Applications Novel heterocyclic compounds containing a sulfonamido moiety were synthesized and evaluated for their antibacterial properties, showing promising results against a range of bacterial strains. This research aims to develop new antibacterial agents to address the growing issue of antibiotic resistance (Azab et al., 2013).
properties
IUPAC Name |
(1R,5R)-6-(5-cyclopropyl-1H-pyrazole-3-carbonyl)-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O3S/c1-19(2)25(23,24)20-8-11-3-6-13(10-20)21(9-11)16(22)15-7-14(17-18-15)12-4-5-12/h7,11-13H,3-6,8-10H2,1-2H3,(H,17,18)/t11-,13+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBPIXCOMPWNLR-WCQYABFASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CC2CCC(C1)N(C2)C(=O)C3=NNC(=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)S(=O)(=O)N1C[C@@H]2CC[C@H](C1)N(C2)C(=O)C3=NNC(=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.